molecular formula C22H25N3O3S B2649708 9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 898464-80-7

9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

Cat. No.: B2649708
CAS No.: 898464-80-7
M. Wt: 411.52
InChI Key: SYMXEPYWGQGSJC-UHFFFAOYSA-N
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Description

9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications and Synthesis

One study demonstrated the catalytic efficiency of nanocrystalline titania-based sulfonic acid material in synthesizing piperazinyl-quinolinyl pyran derivatives, highlighting its potential for large-scale production due to its cost-effectiveness and reusability (Murugesan, Gengan, & Krishnan, 2016). Similarly, boron nitride nanomaterials were utilized as solid acid catalysts for synthesizing biologically active ethylpiperazinyl-quinolinyl fused acridine derivatives, showing good yield and recyclability (Murugesan, Gengan, Moodley, & Gericke, 2017).

Anticancer Activity

Several quinoline derivatives have been synthesized and evaluated for their anticancer properties . One research found that quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety showed significant in vitro cytotoxicity against human tumor cell lines, with some compounds exhibiting pronounced cancer cell growth inhibitory effects (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018). Another study on tetracyclic azafluorenone derivatives revealed topoisomerase I inhibitory properties, suggesting their potential as anticancer agents (Chen et al., 2016).

Antimicrobial Activity

A novel series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides were synthesized, showing effective antibacterial activity against various bacterial strains, indicating their potential as antibacterial agents (Largani et al., 2017).

Enzymatic Inhibition and Pharmacological Activities

Research into (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone derivatives explored their antidepressant-like activity via rodent behavioral models, demonstrating the potential of these compounds in treating depression (Mahesh et al., 2012).

Properties

IUPAC Name

7-(4-phenylpiperazin-1-yl)sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c26-21-9-8-18-16-20(15-17-5-4-10-25(21)22(17)18)29(27,28)24-13-11-23(12-14-24)19-6-2-1-3-7-19/h1-3,6-7,15-16H,4-5,8-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMXEPYWGQGSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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